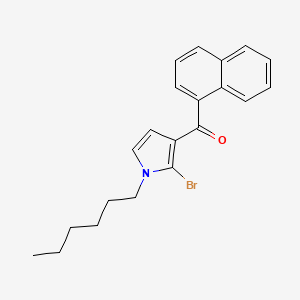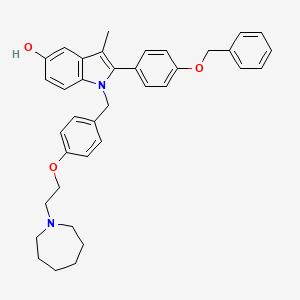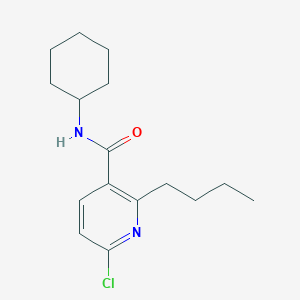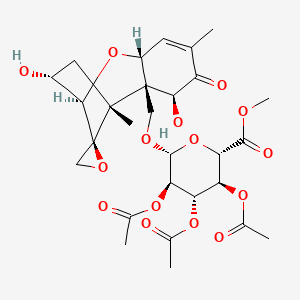
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid typically involves the acetylation of the corresponding dihydroxy compound. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functionalities can be reduced to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of amides, thioesters, and other derivatives.
Applications De Recherche Scientifique
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved include modulation of oxidative stress and inhibition of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
- 2,3,4-Triacetate 7,15-Dihydroxy-3-yl Methyl Ester beta-D-Glucopyranosiduronic Acid
Uniqueness
2,3,4-Triacetate 3,7-Dihydroxy-15-yl Methyl Ester beta-D-Glucopyranosiduronic Acid stands out due to its specific arrangement of hydroxyl and ester groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C28H36O15 |
|---|---|
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H36O15/c1-11-7-16-27(22(34)17(11)33,26(5)8-15(32)23(42-16)28(26)10-38-28)9-37-25-21(41-14(4)31)19(40-13(3)30)18(39-12(2)29)20(43-25)24(35)36-6/h7,15-16,18-23,25,32,34H,8-10H2,1-6H3/t15-,16-,18+,19+,20+,21-,22-,23-,25-,26-,27-,28+/m1/s1 |
Clé InChI |
WVWBVSLDBBDEFA-VWEPDZHNSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


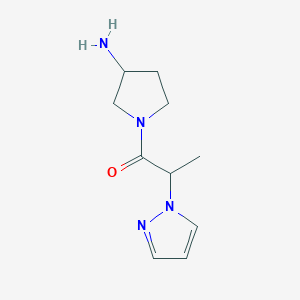
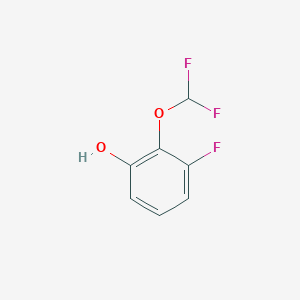

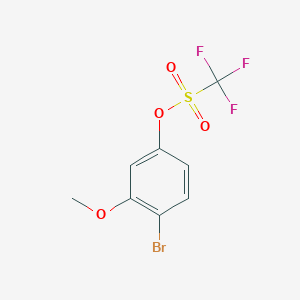
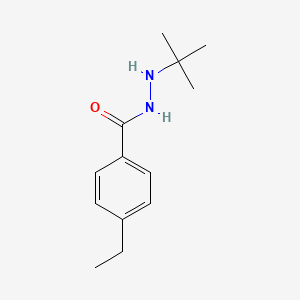
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
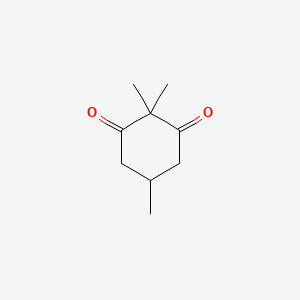
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)

